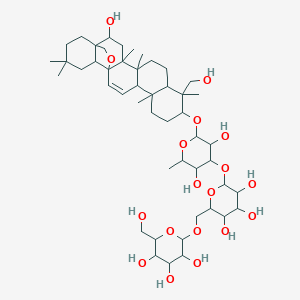
Clinoposaponin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clinoposaponin I is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze . Triterpenoid saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin I involves the preparation of aglycones from oleanolic acid, followed by regioselective glycosylation to construct the disaccharide fragment. The final step involves efficient gold(I)-catalyzed glycosylation to install the glycans onto the aglycones .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the aerial parts of Clinopodium chinense using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Clinoposaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Clinoposaponin I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells.
Medicine: Explored for its cytotoxic activity against murine mammary carcinoma cell line 4T1.
Mecanismo De Acción
Clinoposaponin I exerts its effects through various molecular targets and pathways. It has been shown to protect cells against apoptosis by modulating the expression of apoptosis-related proteins and inhibiting oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Clinoposaponin I is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from the same plant.
Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with similar biological activities.
This compound stands out due to its potent cytotoxic activity and protective effects against apoptosis, making it a valuable compound for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)38(66-40-36(58)34(56)32(54)24(64-40)19-60-39-35(57)33(55)31(53)23(18-49)63-39)37(59)41(62-22)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNABDIUDDBCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934550 |
Source


|
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152580-76-2 |
Source


|
| Record name | Clinoposaponin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152580762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
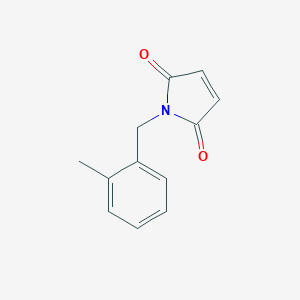
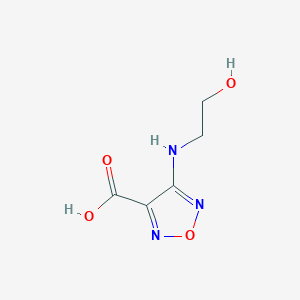
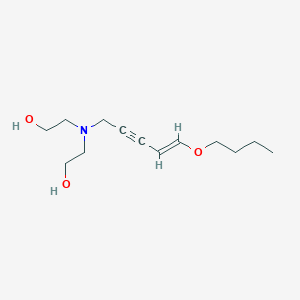
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)

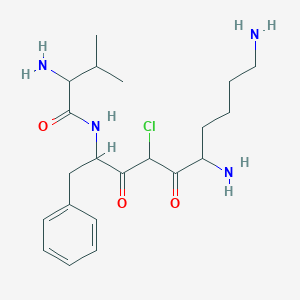
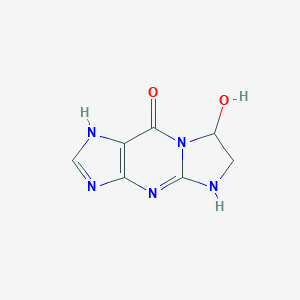
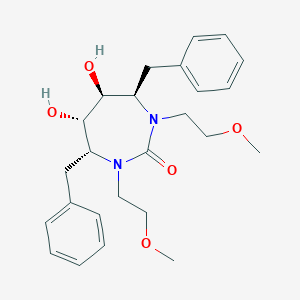
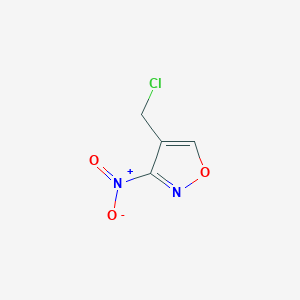
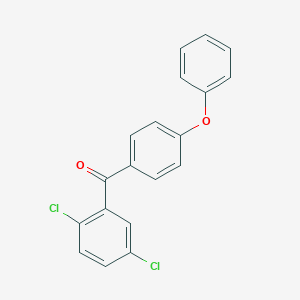
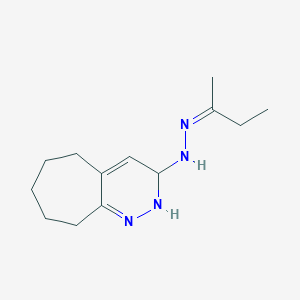


![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B115370.png)
